3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a chemical compound belonging to the class of pyrazolo[3,2-b][1,3]oxazines This compound features a pyrazole ring fused to an oxazine ring, with an ethyl group attached to the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of the Oxazine Ring: : The pyrazole ring is then cyclized with a suitable dihalo compound to form the oxazine ring.
Ethyl Group Addition: : The ethyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes
Reduction: : Alcohols or amines
Substitution: : Substituted pyrazoloxazines or other derivatives
Scientific Research Applications
3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
Properties
IUPAC Name |
3-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-6-7(9(12)13)10-11-4-3-5-14-8(6)11/h2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSNTTQNSUJJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N(CCCO2)N=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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